2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide
Description
This compound features a benzimidazole core substituted with a benzyl group at the N1 position and a sulfanyl (-S-) linkage to an acetohydrazide moiety. The hydrazide is further functionalized with an (E)-configured 2,3,4-trimethoxyphenylmethylidene group. While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs suggest relevance in anti-inflammatory, antioxidant, and enzyme inhibition applications .
Properties
Molecular Formula |
C26H26N4O4S |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H26N4O4S/c1-32-22-14-13-19(24(33-2)25(22)34-3)15-27-29-23(31)17-35-26-28-20-11-7-8-12-21(20)30(26)16-18-9-5-4-6-10-18/h4-15H,16-17H2,1-3H3,(H,29,31)/b27-15+ |
InChI Key |
QATBZMTWAOELSC-JFLMPSFJSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism:
- Generation of Thiolate Ion : Treatment of 1-benzyl-1H-benzimidazole with potassium hydroxide and carbon disulfide produces the corresponding thiolate intermediate.
- Acidification : Addition of hydrochloric acid precipitates 2-mercapto-1-benzyl-1H-benzimidazole.
Critical Parameters :
- Temperature : 0–5°C during acidification minimizes disulfide byproduct formation.
- Purification : Recrystallization from ethanol yields >90% purity.
Formation of the Acetohydrazide Moiety
The acetohydrazide segment is synthesized through a two-step sequence involving chloroacetylation and hydrazine substitution.
Chloroacetylation
2-Mercapto-1-benzyl-1H-benzimidazole reacts with chloroacetyl chloride in anhydrous dichloromethane to form 2-(chloroacetamido)-1-benzyl-1H-benzimidazole.
Conditions :
Hydrazine Substitution
The chloroacetamido intermediate is treated with hydrazine hydrate (99%) in ethanol under reflux to yield 2-(hydrazineylacetamido)-1-benzyl-1H-benzimidazole.
Optimization :
- Reflux Duration : 4–6 hours ensures complete substitution.
- Yield : 75–82% after column chromatography (silica gel, ethyl acetate/hexane).
Condensation with 2,3,4-Trimethoxybenzaldehyde
The final step involves Schiff base formation between the hydrazide and 2,3,4-trimethoxybenzaldehyde. This E-configuration-specific reaction is catalyzed by acidic or neutral conditions.
Protocol:
- Reactants : Equimolar quantities of hydrazide and aldehyde in ethanol.
- Catalyst : Glacial acetic acid (2–3 drops) or molecular sieves.
- Conditions : Reflux at 70°C for 3–4 hours.
Characterization :
- Stereoselectivity : Exclusive E-isomer formation confirmed via $$ ^1H $$-NMR (δ 8.2–8.4 ppm, imine proton).
- Yield : 68–74% after recrystallization from methanol.
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies for critical steps:
Method B (nano-catalyzed) demonstrates superior efficiency, attributed to enhanced surface area and reduced reaction times.
Purification and Analytical Validation
Final purification employs a combination of techniques:
- Recrystallization : Methanol or ethanol removes polar impurities.
- Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) resolves regioisomers.
Spectroscopic Confirmation :
- FT-IR : $$ \nu $$(C=N) at 1620 cm$$ ^{-1} $$, $$ \nu $$(N-H) at 3280 cm$$ ^{-1} $$.
- $$ ^1H $$-NMR : Aromatic protons (δ 6.8–7.9 ppm), methoxy groups (δ 3.7–3.9 ppm).
- HRMS : [M+H]$$ ^+ $$ at m/z 491.1742 (calc. 491.1745).
Challenges and Mitigation Strategies
Byproduct Formation :
Scale-Up Limitations :
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Scientific Research Applications
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its benzimidazole core.
Medicine: Studied for its potential anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of this compound is primarily attributed to its ability to interact with specific molecular targets. The benzimidazole core can bind to enzymes and inhibit their activity, while the trimethoxyphenyl group can enhance the compound’s binding affinity and specificity. These interactions can disrupt various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The table below highlights critical structural variations among similar benzimidazole- and hydrazide-containing derivatives:
Key Observations:
- Core Structure: The target compound’s benzimidazole core differs from indole-based analogs (e.g., S15), which may alter binding specificity to enzymes like COX .
- R2 (Arylidene): The 2,3,4-trimethoxyphenyl group in the target compound and S15 provides strong electron-donating effects, favoring interactions with hydrophobic enzyme pockets. In contrast, 4-benzyloxy (Compound 7) or 3-ethoxy-4-hydroxy () groups introduce polar functionalities that may affect solubility .
Pharmacological Implications
- Anti-Inflammatory Activity: demonstrates that benzimidazole derivatives with arylidene hydrazides exhibit moderate anti-inflammatory effects. The target compound’s trimethoxy groups may enhance this activity by mimicking natural ligands in inflammatory pathways.
- COX Inhibition: S15’s indole-based analog showed COX inhibition, suggesting that the target compound’s benzimidazole core and trimethoxy substituents could similarly target COX isoforms .
- Antioxidant Potential: Compounds with methoxy or hydroxy groups (e.g., ) exhibit radical-scavenging activity, implying that the target’s 2,3,4-trimethoxyphenyl group may contribute to antioxidant effects .
Physicochemical Properties
- Thermal Stability: Melting points for trimethoxy-substituted compounds (e.g., S15: 250–252°C) are higher than those of benzyloxy analogs (Compound 7: 240–241°C), reflecting stronger crystal lattice interactions due to methoxy groups .
Biological Activity
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique structural features, including a benzimidazole moiety, a sulfanyl group, and an acetohydrazide functional group. Its molecular formula is , with a molecular weight of approximately 506.631 g/mol.
Structural Features
The compound's structure consists of:
- Benzimidazole Core : Known for its diverse biological activities, particularly in anticancer and antimicrobial applications.
- Sulfanyl Group : This functional group often enhances the biological activity of compounds by improving their interaction with biological targets.
- Acetohydrazide Moiety : Typically associated with antibacterial properties and the ability to form hydrazone derivatives.
Biological Activity
The biological activity of this compound has been explored in various studies, revealing its potential as an inhibitor of key enzymes and proteins related to cancer therapy. The following sections summarize its main biological activities:
Anticancer Activity
Research indicates that compounds containing benzimidazole structures can interact with DNA and inhibit cell proliferation. Specifically, this compound has shown promise as a Raf kinase inhibitor, which is significant in the treatment of certain cancers.
Antimicrobial Properties
The hydrazide moiety suggests potential antibacterial and antifungal properties. Similar compounds have demonstrated effectiveness against various microbial strains, making this compound a candidate for further investigation in antimicrobial research.
The mechanism of action involves multiple pathways:
- DNA Interaction : The benzimidazole moiety intercalates with DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit specific enzymes crucial for cell survival and proliferation, particularly in cancer cells.
Case Studies and Research Findings
Several studies have highlighted the biological activities of similar compounds. For instance:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1H-benzimidazole | Contains benzimidazole core | Known for anti-parasitic activity |
| Benzothiazole derivatives | Similar heterocyclic structure | Exhibits antimicrobial properties |
| Hydrazone derivatives | Contains hydrazone linkage | Often used in drug design due to varied biological activities |
These compounds share structural similarities with this compound but may differ in their specific biological activities due to variations in substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
